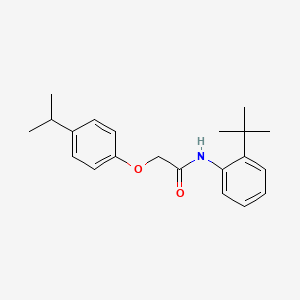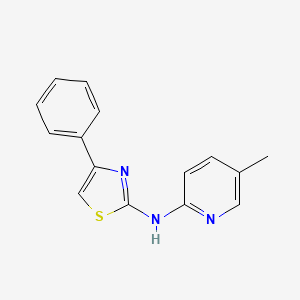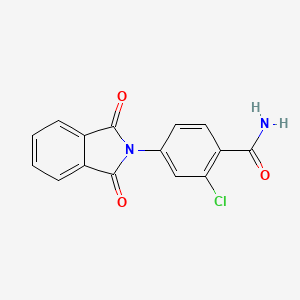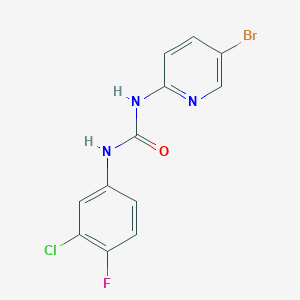
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone
説明
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, also known as BPAE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPAE is a ketone compound that is often used as a precursor in the synthesis of other organic compounds. It is also known for its ability to interact with certain biological targets, making it a valuable tool for studying the underlying mechanisms of various biological processes.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone is still not fully understood, but it is believed to interact with the sigma-1 receptor in a specific manner. This interaction can lead to the modulation of various signaling pathways within the cell, ultimately resulting in changes to cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channel activity, and the inhibition of certain enzymes. These effects can have a significant impact on cellular function and can be used to study a wide range of biological processes.
実験室実験の利点と制限
One of the main advantages of using 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone in lab experiments is its ability to interact with specific biological targets, allowing for the study of specific signaling pathways and cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, including the development of new therapeutic agents based on its interactions with the sigma-1 receptor, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its role in various biological processes. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in scientific research and medicine.
合成法
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone can be synthesized through a variety of methods, including the reaction of 4-bromobenzophenone with 2-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and can be carried out under reflux conditions to promote the formation of the desired product.
科学的研究の応用
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone has been used in a variety of scientific research applications, including the study of neuronal signaling pathways, the investigation of protein-protein interactions, and the development of new therapeutic agents. In particular, this compound has been shown to interact with a specific type of protein known as the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, mood regulation, and neuroprotection.
特性
IUPAC Name |
1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)13(17)9-18-14-4-2-1-3-12(14)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPKQOYYKKVJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252012 | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111946-85-1 | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111946-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)




![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)